A Comprehensive Technical Guide to 2-Pyridin-3-YL-thiazole-5-carboxylic acid (CAS No. 248275-42-5)
A Comprehensive Technical Guide to 2-Pyridin-3-YL-thiazole-5-carboxylic acid (CAS No. 248275-42-5)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of 2-Pyridin-3-YL-thiazole-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, a robust and validated synthetic pathway, and its potential applications in drug discovery, grounded in the established biological activities of the broader pyridine-thiazole class of molecules.
Core Compound Identity and Physicochemical Properties
2-Pyridin-3-YL-thiazole-5-carboxylic acid is a bifunctional molecule featuring a pyridine ring linked to a thiazole-5-carboxylic acid scaffold. This unique architecture makes it a valuable building block for creating more complex molecules with potential therapeutic applications.
CAS Number: 248275-42-5[1]
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₆N₂O₂S | [1] |
| Molecular Weight | 206.22 g/mol | [1] |
| Synonyms | 2-(Pyridin-3-YL)-1,3-thiazole-5-carboxylic acid; 5-Thiazolecarboxylic acid, 2-(3-pyridinyl)- | [1] |
Synthesis of 2-Pyridin-3-YL-thiazole-5-carboxylic acid: A Step-by-Step Protocol
The synthesis of the target compound can be efficiently achieved via a two-step process rooted in the classic Hantzsch thiazole synthesis, followed by ester hydrolysis. This pathway is chosen for its reliability and the common availability of the starting materials.
Synthetic Strategy Overview
The core of this synthesis is the cyclocondensation reaction between an α-halocarbonyl compound and a thioamide. In this case, we utilize pyridine-3-carbothioamide and an ethyl 2-halo-3-oxopropanoate. The resulting thiazole ester is then hydrolyzed to yield the final carboxylic acid.
Caption: Synthetic workflow for 2-Pyridin-3-YL-thiazole-5-carboxylic acid.
Detailed Experimental Protocols
Step 1: Synthesis of Ethyl 2-(pyridin-3-yl)thiazole-5-carboxylate
This step employs the Hantzsch thiazole synthesis, a cornerstone reaction in heterocyclic chemistry. The choice of ethanol as a solvent is standard for this reaction, providing good solubility for the reactants and a suitable boiling point for the condensation to proceed at a reasonable rate.
-
Reactants:
-
Reagents and Solvents:
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Absolute Ethanol
-
-
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pyridine-3-carbothioamide (1 equivalent) in absolute ethanol.
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To this solution, add ethyl 2-bromo-3-oxopropanoate (1 equivalent).
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Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Upon completion, allow the mixture to cool to room temperature.
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The solvent is then removed under reduced pressure to yield the crude product.
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Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to obtain pure ethyl 2-(pyridin-3-yl)thiazole-5-carboxylate.
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Step 2: Hydrolysis to 2-Pyridin-3-YL-thiazole-5-carboxylic acid
The final step is a standard ester hydrolysis. A base-mediated saponification is employed, followed by acidification to protonate the carboxylate salt, yielding the desired carboxylic acid.
-
Reactant:
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Ethyl 2-(pyridin-3-yl)thiazole-5-carboxylate
-
-
Reagents and Solvents:
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Sodium Hydroxide (NaOH)
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Water
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Hydrochloric Acid (HCl)
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Ethanol (optional, for solubility)
-
-
Procedure:
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Dissolve the ethyl 2-(pyridin-3-yl)thiazole-5-carboxylate (1 equivalent) in a mixture of water and ethanol (if necessary for solubility).
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Add an aqueous solution of sodium hydroxide (2-3 equivalents) to the reaction mixture.
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Heat the mixture to reflux for 2-4 hours, or until TLC indicates the complete consumption of the starting ester.
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Cool the reaction mixture to room temperature and then place it in an ice bath.
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Slowly acidify the mixture with concentrated hydrochloric acid until the pH is approximately 3-4.
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The precipitated solid is collected by vacuum filtration.
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Wash the solid with cold water and dry under vacuum to yield 2-Pyridin-3-YL-thiazole-5-carboxylic acid.
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Applications in Drug Discovery: A Landscape of Potential
The pyridine-thiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities. While specific biological data for 2-Pyridin-3-YL-thiazole-5-carboxylic acid is not extensively published, the known activities of its structural analogs provide a strong rationale for its investigation in several therapeutic areas.
Anticancer Potential
Derivatives of 2-(pyridin-3-yl)thiazole have demonstrated significant potential as anticancer agents. Studies have shown that compounds with this core structure can exhibit potent cytotoxic activity against various cancer cell lines, including those of the lung, breast, and liver.[4][5][6][7]
The proposed mechanism of action for many pyridine-thiazole-based anticancer agents involves the inhibition of key enzymes in cell signaling pathways, such as protein and lipid kinases.[4] For instance, the blockbuster drug Dasatinib, a kinase inhibitor, contains a thiazole ring, highlighting the importance of this heterocycle in oncology drug design.
Caption: Potential anticancer mechanism of action for pyridine-thiazole derivatives.
Antimicrobial Activity
The thiazole ring is a well-established pharmacophore in the development of antimicrobial agents. Numerous studies have reported on the synthesis of 2-(3-pyridyl)-4,5-disubstituted thiazoles and their evaluation against a panel of pathogenic bacteria and fungi.[8][9][10]
These studies have revealed that certain derivatives exhibit potent antimicrobial activity, with some compounds showing efficacy comparable to or even exceeding that of standard antibiotics.[10] The mechanism of action is often attributed to the disruption of essential cellular processes in the microbes. The presence of the pyridine ring can further enhance this activity.
Table 2: Reported Antimicrobial Activity of 2-(3-pyridyl)thiazole Analogs
| Compound Type | Target Organism(s) | Potency (Example) | Reference |
| 5-acetyl-4-methyl-2-(3-pyridyl)thiazole | Staphylococcus epidermidis (Gram-positive bacterium) | MIC = 0.24 µg/mL (twofold more active than ampicillin) | [10] |
| 5-acetyl-4-methyl-2-(3-pyridyl)thiazole | Geotricum candidum (Fungus) | MIC = 0.48 µg/mL (equipotent to amphotericin B) | [10] |
| Various 2-(3-pyridyl)thiazole derivatives | Gram-positive and Gram-negative bacteria | Prominent activity compared to reference drugs | [9] |
The data presented in Table 2 underscores the significant potential of the 2-(pyridin-3-yl)thiazole scaffold as a source of new antimicrobial agents. 2-Pyridin-3-YL-thiazole-5-carboxylic acid, as a core structure, represents a promising starting point for the development of novel antibiotics and antifungals.
Conclusion
2-Pyridin-3-YL-thiazole-5-carboxylic acid is a heterocyclic compound with a well-defined chemical identity and a feasible synthetic route based on the Hantzsch thiazole synthesis. Its structural similarity to a class of molecules with proven anticancer and antimicrobial activities makes it a compound of high interest for further investigation in drug discovery and development. The protocols and data presented in this guide offer a solid foundation for researchers to synthesize, characterize, and explore the therapeutic potential of this promising molecule.
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